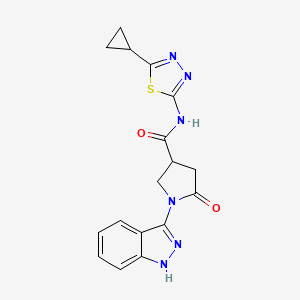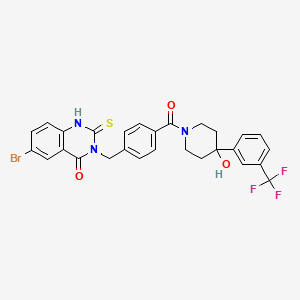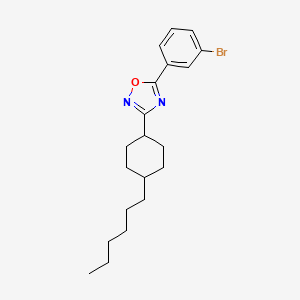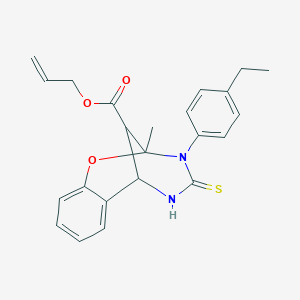
N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロ-4-メトキシフェニル)-1-(4-フルオロ-1H-インダゾール-3-イル)-5-オキソピロリジン-3-カルボキサミドは、医薬品化学、薬理学、材料科学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピロリジン環、インダゾール部分、および置換フェニル基を含む独自の構造が特徴です。
2. 製法
合成経路と反応条件: N-(3-クロロ-4-メトキシフェニル)-1-(4-フルオロ-1H-インダゾール-3-イル)-5-オキソピロリジン-3-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、インダゾールコアの調製から始まり、続いてピロリジン環と置換フェニル基が導入されます。主なステップには、以下が含まれる可能性があります。
インダゾールコアの形成: これは、ヒドラジン誘導体とオルト置換ニトロベンゼンを含む環化反応によって達成できます。
ピロリジン環の導入: このステップでは、通常、ピロリジン誘導体と適切なカップリング試薬が使用されます。
フェニル環上の置換: クロロ基とメトキシ基は、求電子置換反応によって導入できます。
工業生産方法: この化合物の工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を含む可能性があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、効率的な精製技術の開発が含まれる場合があります。
反応の種類:
酸化: この化合物は、特にメトキシ基で酸化反応を起こす可能性があり、対応するアルデヒドまたはカルボン酸が生成されます。
還元: 還元反応は、分子内のニトロ基(存在する場合)またはその他の還元可能な官能基を標的にすることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒水素化などの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用できます。
主要な生成物: これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、メトキシ基の酸化によってカルボン酸が生成される可能性があり、クロロ基の求核置換によってさまざまな官能基が導入される可能性があります。
4. 科学研究への応用
医薬品化学: これは、新しい医薬品の開発、特に特定の酵素または受容体を標的にする医薬品の開発のリード化合物として役立つ可能性があります。
薬理学: この化合物は、吸収、分布、代謝、排泄を含む、その薬物動態と薬力学を理解するための研究に使用できます。
材料科学: その独自の構造は、特定の電子または光学特性を持つ新規材料の開発への応用につながる可能性があります。
生物学: この化合物は、さまざまな細胞プロセスと経路に対する影響を研究するために、生物学的アッセイで使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the pyrrolidine ring and the substituted phenyl group. Key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.
Introduction of the Pyrrolidine Ring: This step often involves the use of pyrrolidine derivatives and appropriate coupling reagents.
Substitution on the Phenyl Ring: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while nucleophilic substitution of the chloro group could introduce a variety of functional groups.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Pharmacology: The compound could be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.
Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Biology: The compound could be used in biological assays to study its effects on various cellular processes and pathways.
作用機序
N-(3-クロロ-4-メトキシフェニル)-1-(4-フルオロ-1H-インダゾール-3-イル)-5-オキソピロリジン-3-カルボキサミドの作用機序は、その特定の分子標的に依存します。可能性のあるメカニズムには、以下が含まれます。
酵素阻害: この化合物は、特定の酵素の活性部位に結合することで、その酵素の活性を阻害する可能性があります。
受容体モジュレーション: これは、特定の受容体においてアゴニストまたはアンタゴニストとして作用し、そのシグナル伝達経路を調節する可能性があります。
経路干渉: この化合物は、特定の細胞経路を干渉し、細胞機能または行動の変化につながる可能性があります。
6. 類似化合物の比較
N-(3-クロロ-4-メトキシフェニル)-1-(4-フルオロ-1H-インダゾール-3-イル)-5-オキソピロリジン-3-カルボキサミドは、類似の構造的特徴または生物学的活性を持つ他の化合物と比較できます。類似の化合物の例を以下に示します。
N-(3-クロロ-4-メトキシフェニル)-1-(4-フルオロ-1H-インダゾール-3-イル)-5-オキソピロリジン-3-カルボキサミド類似体: これらの化合物は、置換基がわずかに異なり、その化学的および生物学的特性が異なります。
インダゾール誘導体: インダゾール部分を含む化合物で、同様の薬理学的活性を示す可能性があります。
ピロリジン誘導体: ピロリジン環を含む化合物で、同様の化学反応性と生物学的効果を持つ可能性があります。
類似化合物との比較
N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
This compound analogs: These compounds may have slight variations in their substituents, leading to differences in their chemical and biological properties.
Indazole Derivatives: Compounds containing the indazole moiety, which may exhibit similar pharmacological activities.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, which could have comparable chemical reactivity and biological effects.
特性
分子式 |
C19H16ClFN4O3 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O3/c1-28-15-6-5-11(8-12(15)20)22-19(27)10-7-16(26)25(9-10)18-17-13(21)3-2-4-14(17)23-24-18/h2-6,8,10H,7,9H2,1H3,(H,22,27)(H,23,24) |
InChIキー |
IQPUBTTXAGTGFW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220279.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11220282.png)
![7-chloro-5-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11220286.png)
![N-[4-(allyloxy)phenyl]-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11220299.png)

![2-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11220327.png)

![1-(4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220350.png)
![4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine](/img/structure/B11220357.png)
![N-(4-ethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220361.png)
![N-(3-(ethyl(phenyl)amino)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B11220362.png)
